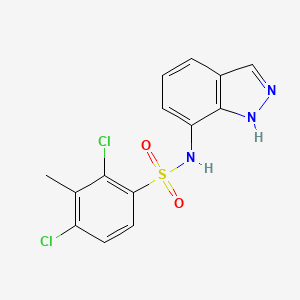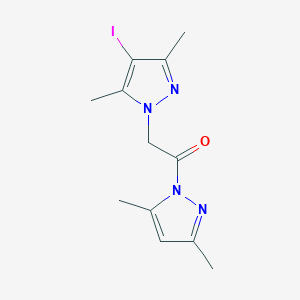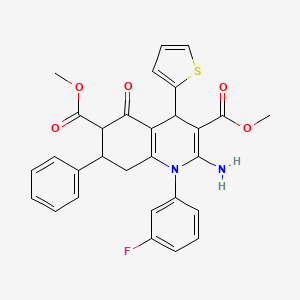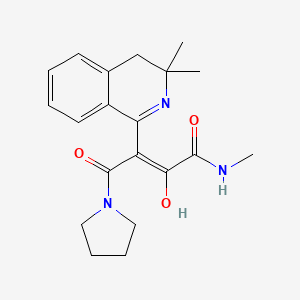![molecular formula C13H15N3O6S2 B11074438 2-[(2,3-Dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B11074438.png)
2-[(2,3-Dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinoxaline structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoxaline ring, sulfonylation, and subsequent functionalization to introduce the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and the use of cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
Scientific Research Applications
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with various biological macromolecules, leading to inhibition or activation of specific pathways. The sulfonyl and butanoic acid moieties further modulate the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulphonamide (NBQX): A known non-N-methyl-D-aspartate (NMDA) receptor antagonist with similar structural features.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: Another compound with a tetrahydro structure and potential biological activity.
Uniqueness
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups and the presence of the quinoxaline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15N3O6S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H15N3O6S2/c1-23-5-4-9(13(19)20)16-24(21,22)7-2-3-8-10(6-7)15-12(18)11(17)14-8/h2-3,6,9,16H,4-5H2,1H3,(H,14,17)(H,15,18)(H,19,20) |
InChI Key |
UNENJAFCWDRSMW-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester](/img/structure/B11074360.png)
![Ethyl 2-({[4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11074362.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074363.png)
![2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074369.png)
![methyl 4-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11074372.png)
![methyl 2-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11074376.png)


![5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11074399.png)

![Bicyclo[2.2.1]heptan-2-ol, 2-allyl-1,7,7-trimethyl-](/img/structure/B11074419.png)
![2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11074425.png)

